molecular formula C13H12O3 B13047804 1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid

1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid

Cat. No.: B13047804
M. Wt: 216.23 g/mol
InChI Key: QHINFIMXRRTUIR-UHFFFAOYSA-N
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Description

1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and an indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Indanone Moiety: The indanone structure can be synthesized through the Friedel-Crafts acylation of benzene with succinic anhydride, followed by cyclization.

    Cyclopropanation: The indanone intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

1-(1-Oxo-2,3-dihydro-1H-inden-5-YL)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and an indanone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

1-(1-oxo-2,3-dihydroinden-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H12O3/c14-11-4-1-8-7-9(2-3-10(8)11)13(5-6-13)12(15)16/h2-3,7H,1,4-6H2,(H,15,16)

InChI Key

QHINFIMXRRTUIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C3(CC3)C(=O)O

Origin of Product

United States

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